molecular formula C15H36N2O3 B8594406 Methyltriethylammonium carbonate CAS No. 116572-41-9

Methyltriethylammonium carbonate

Cat. No. B8594406
M. Wt: 292.46 g/mol
InChI Key: YYDDABGTOBAXAR-UHFFFAOYSA-L
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Patent
US08877825B2

Procedure details

Into an autoclave equipped with a stirrer, triethylamine (1 mol), dimethyl carbonate (1.5 mol) and methanol (2 mol) as a solvent, were charged and reacted at a reaction temperature of 110° C. for 12 hours to obtain a methanol solution of methyltriethylammonium carbonate. Acetic acid (1 mol) was charged thereto, and as a solvent, ethylene glycol was added to a predetermined concentration. Then, by means of an evaporator, carbon dioxide formed as a byproduct and methanol were removed to obtain a solution comprising 50% methyltriethylammonium acetate and 50% of ethylene glycol.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[C:8](=[O:13])([O:11]C)[O:9]C>CO>[C:8](=[O:9])([O-:13])[O-:11].[CH3:8][N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH3:8][N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
2 mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
reacted at a reaction temperature of 110° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.C[N+](CC)(CC)CC.C[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.